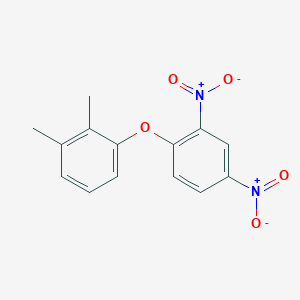

1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

3761-24-8 |

|---|---|

Molecular Formula |

C14H12N2O5 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |

InChI |

InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |

InChI Key |

FMNQDRHTAPQIRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 2,4 Dinitrophenoxy 2,3 Dimethylbenzene

Established Synthetic Routes to Dinitrophenoxy Ethers

The formation of the ether bond in 1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene is most effectively achieved through methods designed for diaryl ether synthesis, where one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) stands as the primary and most direct pathway for synthesizing compounds like this compound. This mechanism differs fundamentally from electrophilic aromatic substitution. In SNAr, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

These activating groups serve a crucial function: they delocalize and stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.orglibretexts.orgpressbooks.pub This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. pressbooks.pub For the synthesis of the target molecule, the 2,4-dinitrophenyl ring is the electron-deficient substrate, and the 2,3-dimethylphenoxide ion acts as the nucleophile.

The general mechanism proceeds in two steps:

Addition: The nucleophile (2,3-dimethylphenoxide) attacks the carbon atom bearing the leaving group (e.g., a halide) on the 2,4-dinitro-substituted ring. This forms the resonance-stabilized Meisenheimer complex. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. pressbooks.pub

Condensation Reactions Involving 2,4-Dinitrochlorobenzene and Phenolic Precursors

A practical application of the SNAr strategy is the condensation reaction between 1-chloro-2,4-dinitrobenzene (B32670) and a suitable phenolic precursor. nih.gov For the target compound, this precursor is 2,3-dimethylphenol (B72121). This reaction, analogous to the Williamson ether synthesis, is highly effective due to the powerful activation provided by the two nitro groups on the chlorobenzene (B131634) ring. nih.gov

The reaction is typically carried out by first treating the 2,3-dimethylphenol with a base to generate the corresponding phenoxide anion. This deprotonation significantly enhances the nucleophilicity of the phenolic oxygen, making it capable of attacking the electron-deficient carbon of 2,4-dinitrochlorobenzene.

Common bases used for this purpose include potassium carbonate or sodium hydroxide (B78521). nih.govprepchem.com The reaction is often performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophile. nih.govorgsyn.org

| Component | Role | Example | Key Considerations |

|---|---|---|---|

| Aryl Halide | Electrophilic Substrate | 1-Chloro-2,4-dinitrobenzene | Must possess strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. |

| Phenolic Precursor | Nucleophile Source | 2,3-Dimethylphenol | The phenolic proton must be removed to form the more potent phenoxide nucleophile. |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Should be strong enough to deprotonate the phenol (B47542) but not cause unwanted side reactions. |

| Solvent | Reaction Medium | Acetone, Dimethylformamide (DMF) | Polar aprotic solvents are generally preferred to facilitate the reaction. |

| Temperature | Reaction Condition | Room temperature to reflux | Highly activated substrates may react at lower temperatures, while others require heating. libretexts.org |

Catalytic Approaches to Ether Linkage Formation

While the uncatalyzed SNAr reaction is highly efficient for activated substrates, modern organic synthesis has also developed powerful catalytic methods for the formation of diaryl ethers, which are particularly useful for less reactive (unactivated) aryl halides. acs.org These methods often involve transition metal catalysts.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming C-O bonds, typically involving the coupling of an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper. acs.org Modern variations of this reaction can employ catalytic amounts of a copper complex along with a specific base, such as cesium carbonate, in a nonpolar solvent like toluene, often at lower temperatures than traditional methods. acs.org

Palladium and Nickel-Catalyzed Cross-Coupling: More recently, palladium and nickel-based catalytic systems have been developed for the synthesis of diaryl ethers. acs.orgresearchgate.net These reactions, a form of Buchwald-Hartwig etherification, involve the cross-coupling of an aryl halide or triflate with a phenol. The catalytic cycle is enabled by specialized phosphine (B1218219) ligands that facilitate the crucial C-O reductive elimination step. acs.org Nickel catalysis, in particular, has emerged as a cost-effective and efficient alternative. researchgate.net

Although these catalytic methods are powerful, the high reactivity of 2,4-dinitrochlorobenzene in SNAr reactions often makes catalysis unnecessary for the synthesis of this compound.

Precursor Synthesis and Functionalization

Synthesis of 2,3-Dimethylbenzene Derivatives for Coupling

The required precursor for the nucleophilic component is 2,3-dimethylphenol (also known as 2,3-xylenol). nist.gov This compound provides the phenoxide nucleophile upon deprotonation.

A primary industrial and laboratory-scale synthesis of 2,3-dimethylphenol starts from 2,3-dimethylaniline (B142581) (2,3-xylidine). The synthesis proceeds via a two-step diazotization-hydrolysis sequence:

Diazotization: 2,3-dimethylaniline is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group and is displaced by water (hydrolysis) to form the hydroxyl group of the phenol, releasing nitrogen gas. chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 2,3-Dimethylaniline | 1. NaNO₂ / HCl (aq), 0-5 °C 2. H₂O, Heat | 2,3-Dimethylbenzenediazonium chloride | 2,3-Dimethylphenol |

2,3-Dimethylphenol is a solid at room temperature, appearing as white crystals.

Preparation of 2,4-Dinitrophenol (B41442) or Related Reactants

The electrophilic component is an activated dinitrophenyl system. While 1-chloro-2,4-dinitrobenzene is the most common reactant for the direct SNAr synthesis, the related compound 2,4-dinitrophenol is a key chemical in this family. wikipedia.org Its synthesis can be achieved through several routes.

Hydrolysis of 2,4-Dinitrochlorobenzene: One common method is the hydrolysis of 2,4-dinitrochlorobenzene. This is achieved by heating the compound with an aqueous solution of a base, such as sodium carbonate or sodium hydroxide. prepchem.comgoogle.com The reaction proceeds via the SNAr mechanism, with a hydroxide ion acting as the nucleophile to displace the chloride. Subsequent acidification of the resulting sodium 2,4-dinitrophenoxide salt precipitates the 2,4-dinitrophenol. prepchem.comgoogle.com

Nitration of Phenol: Another route is the direct nitration of phenol. However, the reaction of phenol with nitric acid must be carefully controlled, as phenol is highly activated and susceptible to oxidation. A common procedure involves first sulfonating the phenol with sulfuric acid to form phenolsulfonic acids, which are then nitrated with nitric acid. google.com This multi-step process helps control the regioselectivity and reduces oxidative side reactions. A newer method suggests that direct nitration with nitric acid in an aqueous-alcoholic medium can produce 2,4-dinitrophenol in high yield. researchgate.net

| Starting Material | Method | Key Reagents | General Conditions |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydrolysis (SNAr) | Na₂CO₃ (aq) or NaOH (aq), then HCl (aq) | Refluxing with base, followed by acidification. prepchem.comgoogle.com |

| Phenol | Sulfonation then Nitration | 1. H₂SO₄ 2. HNO₃ | Heating for sulfonation, followed by controlled addition of nitric acid. google.com |

Optimization of Reaction Conditions for Compound Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. wikipedia.orgnih.gov This involves the reaction of a 2,3-dimethylphenoxide salt with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene. The efficiency and selectivity of this etherification are highly dependent on several key parameters, including the choice of solvent, the nature of catalysts and reagents, and the physical conditions of temperature and pressure.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a critical role in the synthesis of diaryl ethers by influencing the solubility of reactants, the solvation of the nucleophile, and the stabilization of transition states. The choice of solvent can significantly impact both the reaction rate and the product distribution. rsc.orgresearchgate.net

Polar aprotic solvents are generally preferred for this type of reaction. They are effective at dissolving the reactants while poorly solvating the anionic nucleophile (2,3-dimethylphenoxide), thereby enhancing its reactivity. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows the reaction rate. researchgate.net

The effect of different solvents on the reaction can be summarized as follows:

| Solvent | Type | Dielectric Constant (ε) | Expected Effect on Yield | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Good solubility for reactants, enhances nucleophilicity of the phenoxide. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 46.7 | High | Excellent solvating power, effectively promotes SNAr reactions. researchgate.net |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | Less polar than DMF/DMSO but effective for SNAr, can lead to high selectivity. rsc.orgresearchgate.net |

| Acetone | Polar Aprotic | 20.7 | Moderate | Commonly used, but its lower polarity might result in slower reaction rates. nih.gov |

| Ethanol | Polar Protic | 24.6 | Low to Moderate | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding. |

| Methanol (B129727) | Polar Protic | 32.7 | Low to Moderate | Similar to ethanol, can lead to reduced yields and potential side reactions like solvolysis. rsc.orgresearchgate.net |

This table is generated based on established principles of solvent effects in nucleophilic aromatic substitution reactions.

Research on analogous Williamson ether syntheses demonstrates that solvent choice can dramatically alter regioselectivity, for instance, by influencing the competition between O-alkylation and C-alkylation. rsc.orgresearchgate.net In the case of this compound synthesis, the primary concern is maximizing the yield of the desired O-arylated product.

Role of Catalysts and Reagents in Etherification Reactions

The selection of reagents and catalysts is fundamental to driving the etherification reaction to completion. The key components are the phenoxide source, the activated aryl substrate, and a base to generate the nucleophile.

Base: A base is required to deprotonate the 2,3-dimethylphenol, forming the reactive 2,3-dimethylphenoxide ion. chemistrytalk.org The strength of the base can influence the reaction rate. Common bases include:

Potassium Carbonate (K₂CO₃): A moderately strong base, widely used due to its effectiveness, low cost, and ease of handling. nih.gov

Sodium Hydroxide (NaOH): A strong base that ensures complete deprotonation of the phenol. researchgate.net

Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. youtube.com

Leaving Group: The reaction proceeds via the displacement of a leaving group from the 2,4-dinitrophenyl ring. The nature of this group is crucial; a better leaving group will result in a faster reaction. The reactivity order is generally F > Cl > Br > I for SNAr reactions, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., a solid base in an organic solvent), a PTC such as a quaternary ammonium (B1175870) salt can be employed. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the aryl halide is dissolved, thereby accelerating the reaction.

| Reagent/Catalyst | Function | Typical Examples | Impact on Reaction |

| Base | Deprotonation of Phenol | K₂CO₃, NaOH, NaH | Essential for generating the nucleophile; stronger bases can increase the rate. |

| Leaving Group on Aryl Ring | Site of Nucleophilic Attack | -F, -Cl, -Br | Influences reaction rate; Fluorine is often the most reactive for SNAr. |

| Phase-Transfer Catalyst | Anion Transport | Tetrabutylammonium bromide (TBAB) | Accelerates reaction in heterogeneous mixtures by improving reactant interaction. |

This table outlines the roles of key reagents and catalysts in the synthesis of this compound.

Temperature and Pressure Considerations for Reaction Efficiency

Temperature is a critical parameter in controlling the rate of chemical reactions. For the synthesis of this compound, higher temperatures generally lead to a faster reaction rate by providing the necessary activation energy. Syntheses of similar compounds are often carried out at elevated temperatures, for instance, between 65 °C and 85 °C, or even higher in solvents like acetone (reflux at 373 K). nih.govresearchgate.net

However, excessively high temperatures can be detrimental, potentially leading to the degradation of reactants or products and the formation of undesired byproducts. Therefore, an optimal temperature must be determined experimentally to maximize the yield of the desired ether while minimizing side reactions.

Pressure is typically not a significant variable for this reaction when performed in the liquid phase under standard conditions, and most procedures are conducted at atmospheric pressure.

Mechanistic Investigations of Synthetic Processes

The formation of this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of reactions involving electron-deficient aromatic rings, such as those bearing strongly electron-withdrawing groups like the two nitro groups in the 2,4-dinitrophenyl moiety. smolecule.com

The SNAr mechanism is a two-step process:

Addition: The nucleophile (2,3-dimethylphenoxide) attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (e.g., chloride) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final ether product.

Elucidation of Rate-Determining Steps in Ether Formation

Formation of the Meisenheimer Complex as RDS: In most cases, the initial nucleophilic attack and formation of the stabilized intermediate is the slower, rate-determining step. This is because the aromaticity of the ring is temporarily broken during this step. The rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the aromatic ring. The presence of two electron-withdrawing nitro groups significantly enhances the electrophilicity of the ring, making this step more favorable than in unsubstituted benzene (B151609) rings.

Departure of the Leaving Group as RDS: In some instances, particularly with poor leaving groups or when the intermediate is highly stabilized, the second step (elimination of the leaving group) can become rate-limiting. researchgate.net

For the reaction between 2,3-dimethylphenoxide and 1-chloro-2,4-dinitrobenzene, the formation of the zwitterionic Meisenheimer intermediate is generally considered the rate-determining step. researchgate.net

Analysis of Reaction Intermediates

The key intermediate in the synthesis of this compound is the Meisenheimer complex. This anionic σ-complex is a distinct chemical species that can, in some cases, be isolated or observed spectroscopically.

Characteristics of the Meisenheimer Complex:

Structure: It is a cyclohexadienyl anion with an sp³-hybridized carbon atom at the site of nucleophilic attack.

Stabilization: The negative charge is delocalized throughout the ring and, crucially, onto the two electron-withdrawing nitro groups. This resonance stabilization is what makes the SNAr pathway accessible for highly activated systems.

Detection: The formation of these highly colored intermediates can often be monitored using UV-Vis spectroscopy. More detailed structural information can be obtained from NMR spectroscopy.

Computational Studies of Reaction Mechanisms (e.g., SNAr pathways)

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of Nucleophilic Aromatic Substitution (SNAr) reactions. While direct computational studies specifically targeting this compound are not extensively available in the public domain, a wealth of theoretical research on analogous dinitrophenyl ethers and related SNAr reactions provides a robust framework for understanding its mechanistic pathways. nih.govnih.govnih.govspringernature.com These studies, predominantly employing Density Functional Theory (DFT), offer deep insights into the energetics and geometries of transition states and intermediates that govern the reaction's progress. nih.govresearchgate.net

The central question in the SNAr mechanism is whether the reaction proceeds through a discrete, two-step process involving a stable Meisenheimer intermediate or a single, concerted step. nih.govnih.govspringernature.com The traditional textbook mechanism posits an addition-elimination pathway where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-adduct, known as the Meisenheimer complex. nih.govscribd.com This intermediate is then followed by the departure of the leaving group in a second, typically rapid, step.

However, recent computational and experimental evidence suggests that a concerted mechanism, where the formation of the new bond and the breaking of the old bond occur simultaneously through a single transition state, is also plausible and, in some cases, preferred. springernature.comsemanticscholar.orgnih.gov The choice between a stepwise and a concerted pathway is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the electronic properties of the aromatic substrate. nih.govresearchgate.net

For a substrate like this compound, the two electron-withdrawing nitro groups play a crucial role. They strongly activate the phenyl ring towards nucleophilic attack by delocalizing the negative charge that develops during the reaction. researchgate.net Computational studies on similar dinitrophenyl systems have shown that these nitro groups significantly stabilize the transition state and any potential Meisenheimer intermediate, thereby lowering the activation energy of the reaction. researchgate.net

DFT calculations are typically employed to model the potential energy surface of the reaction. researchgate.net By calculating the energies of the reactants, products, transition states, and any intermediates, a reaction profile can be constructed. The geometries of these critical points on the potential energy surface are also optimized to understand the structural changes that occur during the reaction.

The table below presents hypothetical, yet representative, data that would be expected from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu^-^), illustrating the key energetic parameters for both a stepwise and a concerted pathway.

| Parameter | Stepwise Pathway (via Meisenheimer Complex) | Concerted Pathway |

| Energy of Reactants | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| Transition State 1 (TS1) Energy | +15.2 kcal/mol | +18.5 kcal/mol |

| Meisenheimer Intermediate Energy | -5.8 kcal/mol | Not Applicable |

| Transition State 2 (TS2) Energy | +12.7 kcal/mol | Not Applicable |

| Energy of Products | -10.3 kcal/mol | -10.3 kcal/mol |

| Overall Activation Energy (ΔG^‡^) | +15.2 kcal/mol | +18.5 kcal/mol |

Computational studies have also been instrumental in analyzing the influence of substituents on the aromatic rings. The methyl groups on the 2,3-dimethylphenoxy moiety in this compound, for instance, would be expected to have a minor electronic effect but could introduce steric hindrance that might influence the approach of the nucleophile and the stability of the transition state.

Advanced Spectroscopic and Structural Characterization of 1 2,4 Dinitrophenoxy 2,3 Dimethylbenzene and Its Analogues

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. youtube.com This method is highly effective for characterizing the structural features of aromatic and nitro-containing molecules. For 1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene, the Raman spectrum is expected to be dominated by vibrations originating from the dinitrophenyl and dimethylphenyl groups.

Delocalised vibrations that span the entire molecule, as well as those mixing intra- and inter-molecular modes, are typically found at lower frequencies (< 333 cm⁻¹). nih.gov The analysis of analogous compounds, such as 2,4-dinitrotoluene (B133949) (DNT), reveals characteristic Raman shifts that can be extrapolated to the target molecule. researchgate.net Key vibrational modes anticipated for this compound include:

NO₂ Vibrations: The symmetric and asymmetric stretching modes of the nitro groups (NO₂) are prominent features in the Raman spectra of nitroaromatic compounds. nih.gov The symmetric stretch is typically observed in the 1345-1350 cm⁻¹ region, while the asymmetric stretch appears at higher wavenumbers. nih.govscirp.org

Aromatic C-C Stretching: The benzene (B151609) rings exhibit several C-C stretching vibrations, which are characteristic of the aromatic skeleton. These typically appear in the 1600-1610 cm⁻¹ range. scirp.org

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations occur at lower frequencies.

C-O-C Ether Linkage: The stretching vibrations of the ether (C-O-C) linkage are also expected, typically appearing in the 1200-1000 cm⁻¹ region.

Methyl Group Vibrations: The 2,3-dimethylbenzene moiety will contribute vibrations from the methyl (CH₃) groups, including symmetric and asymmetric stretching and bending modes.

Computational studies, often employed alongside experimental work, can aid in the precise assignment of these vibrational modes. cardiff.ac.uk The specific positions and intensities of these Raman bands provide a unique spectral signature for the molecule's structure and conformation.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

| Symmetric NO₂ Stretch | 1345 - 1350 | Nitro (NO₂) |

| Aromatic C=C Stretch | 1600 - 1610 | Benzene Rings |

| Ether C-O-C Stretch | 1000 - 1200 | Aryl Ether Linkage |

| Aromatic C-H Stretch | > 3000 | Benzene Rings |

| Low-Frequency Modes | < 333 | Whole Molecule/Inter-molecular |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption characteristics are determined by the presence of chromophores, which are functional groups that absorb electromagnetic radiation in the UV-visible region. youtube.com

In this compound, the primary chromophore is the 2,4-dinitrophenoxy group. The nitro groups (-NO₂) are powerful electron-withdrawing groups that, in conjunction with the phenyl ring and the ether linkage, create a conjugated system responsible for strong absorption in the UV region. youtube.comiu.edu

The electronic spectrum of nitroaromatic compounds is typically characterized by π→π* and n→π* transitions. mdpi.commdpi.com

π→π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For dinitrophenyl ethers, these bands are typically observed at shorter wavelengths in the UV spectrum. acs.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups or the ether linkage) to a π* antibonding orbital. These are generally of lower intensity and appear at longer wavelengths compared to π→π* transitions. mdpi.com

Studies on analogous compounds, such as (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, show maximum absorption (λmax) in the UV region between 355-385 nm. researchgate.net Similarly, 2,4-dinitrophenyl ethers derived from polyvinyl alcohol exhibit characteristic UV-visible absorption. scirp.org The addition of multiple nitro groups to a benzene ring generally leads to an increase in absorption intensity and a shift in the absorption maximum. iu.edu The absorption spectrum is a result of strong π* ← π, LUMO ← HOMO excitations. acs.org

| Transition Type | Description | Expected Wavelength Region |

| π→π | Excitation from a π bonding to a π antibonding orbital. acs.org | Shorter UV wavelengths |

| n→π | Excitation from a non-bonding orbital to a π antibonding orbital. mdpi.com | Longer UV wavelengths |

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the absorption spectrum of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. nih.gov Studying the solvatochromic behavior of this compound can provide valuable information about the nature of its electronic transitions and the change in its dipole moment upon excitation.

Molecules containing electron-donor and electron-acceptor groups, such as dinitrophenyl compounds, often exhibit significant solvatochromism. researchgate.net The 2,4-dinitrophenyl group acts as a strong electron-acceptor. The electronic transitions in such molecules can have an intramolecular charge transfer (ICT) character, where electron density is shifted from one part of the molecule to another upon photoexcitation. researchgate.net

The effect of the solvent on the absorption spectrum can be classified as:

Bathochromic Shift (Red Shift): The absorption maximum shifts to a longer wavelength with increasing solvent polarity. This occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. wikipedia.org

Hypsochromic Shift (Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar than the excited state. wikipedia.org

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov This technique allows for the calculation of the molecular formula, which is a critical step in structural elucidation. nih.gov

For this compound, the molecular formula is C₁₄H₁₂N₂O₅. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculation of Theoretical Exact Mass:

(14 × 12.000000) = 168.000000

(12 × 1.007825) = 12.093900

(2 × 14.003074) = 28.006148

(5 × 15.994915) = 79.974575

Total Exact Mass = 288.074623

An experimental HRMS measurement yielding a mass value very close to 288.0746 (typically within 5 ppm error) would confirm the elemental composition of C₁₄H₁₂N₂O₅, providing strong evidence for the identity of the compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₅ |

| Nominal Mass | 288 |

| Monoisotopic (Exact) Mass | 288.074623 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for polar and thermally labile molecules. nih.govresearchgate.net For nitroaromatic compounds, ESI-MS is typically performed in the negative ion mode, as the electron-withdrawing nitro groups stabilize the formation of negative ions. nih.gov

In the ESI source, this compound is expected to ionize efficiently. The ionization process for nitroaromatic compounds can proceed through several pathways:

Deprotonation: Although the target molecule lacks acidic protons like phenolic or carboxylic groups, deprotonation can sometimes occur at an activated C-H position, though this is less common.

Adduct Formation: In negative ESI, adducts with anions present in the mobile phase (e.g., [M+Cl]⁻, [M+HCOO]⁻) can be formed. researchgate.net

Electron Capture: Under certain conditions, the molecule can capture an electron to form a radical anion, [M]⁻•.

Once ionized, the precursor ion can be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The fragmentation pattern provides valuable structural information. For nitroaromatic ethers, common fragmentation pathways observed in negative-ion ESI-MS/MS include: nih.govrsc.orgresearchgate.net

Loss of NO or NO₂: Expulsion of neutral molecules like nitric oxide (NO) or nitrogen dioxide (NO₂) is a characteristic fragmentation for nitroaromatic compounds, leading to the formation of various radical anions. nih.gov

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of dinitrophenoxide or dimethylphenoxide ions.

Ring Fragmentation: At higher collision energies, the aromatic rings may undergo fragmentation.

Investigating these fragmentation pathways helps to confirm the connectivity of the different structural units within the this compound molecule. nih.gov

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), is expected to follow pathways characteristic of aromatic nitro compounds and diphenyl ethers. The initial event is the formation of a molecular ion (M+•). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.

Several key fragmentation pathways are anticipated:

Cleavage of the Ether Bond: The C-O ether linkage is a likely site for initial fragmentation. This can occur in two principal ways:

Formation of the 2,4-dinitrophenoxy cation: Cleavage of the bond between the ether oxygen and the dimethylphenyl ring would lead to the formation of a 2,4-dinitrophenoxy radical and a 2,3-dimethylphenyl cation.

Formation of the 2,3-dimethylphenoxy cation: Alternatively, cleavage can result in a 2,4-dinitrophenyl radical and a 2,3-dimethylphenoxy cation. The relative abundance of these ions would depend on their respective stabilities.

Fragmentation of the Nitro Groups: Nitroaromatic compounds typically exhibit characteristic losses of nitro-related fragments. researchgate.net Common fragmentation patterns include the loss of •NO2 (mass loss of 46) and •NO (mass loss of 30). These cleavages can occur from the molecular ion or from subsequent fragment ions.

Rearrangement Reactions: In some substituted diphenyl ethers, rearrangement reactions followed by fragmentation have been observed. nih.gov For instance, the loss of neutral molecules could precede the formation of more stable bicyclic structures, which then undergo further fragmentation, such as the elimination of carbon monoxide (CO). nih.gov

Fragmentation of the Dimethylphenyl Moiety: The 2,3-dimethylphenyl group can also undergo fragmentation. A common pathway for alkylbenzenes is the loss of a methyl radical (•CH3) to form a more stable benzylic-type cation.

A plausible fragmentation pathway for this compound is summarized in the table below. The m/z (mass-to-charge ratio) values are calculated based on the most common isotopes.

| Precursor Ion (m/z) | Fragment Lost | Resulting Ion (m/z) | Proposed Structure of Resulting Ion |

| 274 (M+•) | •NO2 | 228 | [M - NO2]+• |

| 274 (M+•) | •NO | 244 | [M - NO]+• |

| 274 (M+•) | C8H9• | 167 | [2,4-dinitrophenoxy]+ |

| 274 (M+•) | C6H3N2O4• | 107 | [2,3-dimethylphenyl]+ |

| 228 | CO | 200 | [M - NO2 - CO]+• |

| 107 | •CH3 | 92 | [C7H8]+• |

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Note: The relative abundances of these fragments are predictive and would need to be confirmed by experimental data.

| m/z | Proposed Fragment |

| 274 | Molecular Ion [C14H12N2O5]+• |

| 228 | [C14H12N1O3]+• |

| 182 | [C14H12N1O1]+• |

| 167 | [C6H3N2O4]+ |

| 121 | [C8H9O]+ |

| 105 | [C7H5O]+ |

| 91 | [C7H7]+ |

| 77 | [C6H5]+ |

X-ray Crystallography

The solid-state structure of this compound, as would be determined by X-ray crystallography, can be predicted based on the known structures of analogous dinitrophenyl derivatives and substituted diphenyl ethers.

The molecular structure in the solid state is defined by the bond lengths, bond angles, and torsion angles of the molecule. For this compound, the following structural features are anticipated:

Conformation: The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings (the 2,4-dinitrophenyl ring and the 2,3-dimethylphenyl ring) will be a key structural parameter. In related diphenyl ether structures, this angle can vary significantly depending on the substituents on the rings.

Nitro Group Orientation: The two nitro groups on the dinitrophenyl ring are likely to be twisted out of the plane of the ring to minimize steric hindrance. The extent of this twisting would be reflected in the C-C-N-O torsion angles.

Bond Lengths and Angles: The bond lengths and angles are expected to be within the typical ranges for C-C, C-H, C-O, C-N, and N-O bonds in aromatic and nitro-substituted compounds. For instance, the C-O-C ether bond angle is typically around 118-120°.

A representative table of predicted key geometric parameters is provided below, based on data from similar structures found in the Cambridge Structural Database.

| Parameter | Predicted Value |

| C(aryl)-O-C(aryl) Angle | 118-122° |

| Dihedral Angle between Rings | 60-80° |

| C-N Bond Length (nitro) | 1.45-1.49 Å |

| N-O Bond Length (nitro) | 1.20-1.24 Å |

| C-C(ring) Bond Length | 1.37-1.40 Å |

| C-O(ether) Bond Length | 1.36-1.42 Å |

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca (common for such molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules per unit cell) | 4 |

The arrangement of molecules in the crystal lattice (crystal packing) is governed by a variety of non-covalent intermolecular interactions. For this compound, the following interactions are expected to play a significant role in the solid-state assembly:

C-H•••O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups are likely to be present. These interactions, although individually weak, can collectively play a crucial role in directing the crystal packing.

The interplay of these interactions will determine the specific packing motif of the molecules in the crystal. It is plausible that the molecules will arrange in a herringbone or a slipped-stack arrangement to maximize favorable intermolecular contacts.

Computational and Theoretical Chemical Investigations of this compound Remain Undocumented in Publicly Accessible Research

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the quantum chemical properties of the compound this compound could be located. The request for an in-depth analysis based on established computational methods—including Density Functional Theory (DFT) for electronic structure, Hartree-Fock (HF) for geometry optimization, and molecular orbital analyses such as HOMO-LUMO characterization—yielded no specific results for this molecule.

Consequently, it is not possible to provide a detailed article covering the electronic structure, molecular geometry optimization, basis set selection, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) characterization, or the energy gap analysis and reactivity predictions specifically for this compound.

While computational studies are common for many organic molecules, including various dinitrophenyl and dimethylbenzene derivatives, this particular isomeric combination does not appear to have been the subject of published theoretical investigation. The scientific community relies on published, peer-reviewed data to report on the specific chemical and physical properties of compounds, and such data for this compound is not available in the public domain at this time. Therefore, the creation of an accurate, data-driven article as per the requested outline cannot be fulfilled.

Computational and Theoretical Chemical Investigations

Reaction Mechanism Prediction and Transition State Analysis

Further research and publication in the field of computational chemistry would be required to accurately address these specific areas for 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene.

Computational Elucidation of Potential Reaction Pathways

The primary formation route for this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2,4-dinitro-substituted benzene (B151609) derivative with a suitable leaving group (e.g., a halide like chlorine) and the 2,3-dimethylphenoxide anion. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. africaresearchconnects.com This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The key steps computationally investigated are:

Formation of the Meisenheimer Complex: The reaction initiates with the nucleophilic attack of the 2,3-dimethylphenoxide on the carbon atom bearing the leaving group of the 2,4-dinitro-substituted ring. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the strong electron-withdrawing effects of the two nitro groups at the ortho and para positions. africaresearchconnects.com Computational models of this step focus on the geometry of the transition state leading to the complex and the complex's own stability.

Computational investigations on analogous systems, such as the reaction of 1-chloro-2-nitrobenzene (B146284) with aniline, reveal that the stability of the Meisenheimer intermediate is profoundly influenced by the nature and position of substituents. africaresearchconnects.com For the formation of this compound, the two nitro groups are crucial for stabilizing the intermediate, thereby facilitating the reaction. The presence of the two methyl groups on the attacking phenoxide introduces electronic and steric factors. Electronically, the methyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the phenoxide. Sterically, the ortho-methyl group may hinder the approach to the electrophilic center, potentially raising the energy of the transition state. africaresearchconnects.com

In some SNAr reactions, particularly with very good leaving groups or less stabilizing substituents, a concerted mechanism, where bond formation and bond cleavage occur in a single step through a Meisenheimer-like transition state rather than a stable intermediate, has been proposed and computationally supported. semanticscholar.org However, for a highly activated system like a dinitrophenyl ether with a typical halide leaving group, the stepwise mechanism via a Meisenheimer complex is the most probable pathway.

Energy Barriers and Reaction Rate Constants from Theoretical Models

Energy Barriers: The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. In the context of the SNAr formation of this compound, there are two key transition states:

TS1: The transition state for the initial attack of the 2,3-dimethylphenoxide to form the Meisenheimer complex.

TS2: The transition state for the departure of the leaving group from the Meisenheimer complex.

For example, DFT calculations on the concerted substitution of a nitro group in 5,7-dinitroquinazoline-4-one by methylamine (B109427) showed that the activation energy for substitution at the position para to a carbonyl group was significantly higher (33.8 kcal/mol) than at the peri position (18.1 kcal/mol), highlighting the sensitivity of energy barriers to the electronic environment. semanticscholar.org While not a direct analogue, this illustrates the magnitude of activation barriers and their dependence on substituent positioning.

The table below presents hypothetical yet plausible energy values for the formation of this compound, based on trends observed in computational studies of related SNAr reactions. These values are illustrative and would require specific DFT calculations for precise determination.

Illustrative Reaction Coordinate Energy Profile Data

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 1-Chloro-2,4-dinitrobenzene (B32670) + 2,3-Dimethylphenoxide |

| TS1 | +15 to +20 | Transition state for Meisenheimer complex formation |

| Meisenheimer Complex | -5 to -10 | Stable intermediate |

| TS2 | +12 to +18 | Transition state for leaving group departure |

Reaction Rate Constants: The reaction rate constant (k) can be estimated from the calculated activation energy using the Arrhenius equation or, more accurately, through Transition State Theory (TST). The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡):

k = (kBT/h) * e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

Theoretical models can calculate ΔG‡, allowing for the prediction of rate constants. For instance, computational studies on the reaction of OH radicals with various methylated benzenes have successfully calculated rate constants that align with experimental values. researchgate.net For the SNAr formation of our target compound, the rate would be highly dependent on the solvent, as polar aprotic solvents are known to effectively solvate the cation of the phenoxide salt while leaving the anion relatively free, thus enhancing its nucleophilicity and accelerating the reaction. Computational models can account for solvent effects through implicit or explicit solvent models.

The table below shows kinetic data from an experimental study of the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with various nucleophiles, which demonstrates the influence of the nucleophile on the second-order rate constant. This provides context for how the nucleophilicity of 2,3-dimethylphenoxide would determine the reaction rate.

Second-Order Rate Constants for Reactions of 1-(4-Nitrophenoxy)-2,4-dinitrobenzene in 80 mol% H₂O - 20 mol% DMSO at 25.0 °C

| Nucleophile | pKₐ of conjugate acid | kNu (M⁻¹s⁻¹) |

|---|---|---|

| 4-CN-C₆H₄O⁻ | 7.95 | 1.11 x 10¹ |

| 4-Cl-C₆H₄O⁻ | 9.38 | 1.25 x 10³ |

| C₆H₅O⁻ | 9.99 | 4.67 x 10³ |

Data sourced from a kinetic study on related SNAr reactions. psu.edu

Based on this trend, the 2,3-dimethylphenoxide, with its electron-donating methyl groups, would be expected to be a relatively reactive phenoxide, leading to a high rate constant for the formation of this compound, though potentially moderated by steric hindrance from the ortho-methyl group.

Derivatization Strategies and Novel Analogues for Chemical Applications

Synthetic Approaches to Form New Dinitrophenoxy-Bearing Compounds

The structure of 1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene offers several avenues for synthetic modification to generate novel compounds with potentially unique chemical properties. These modifications can be targeted at the dimethylbenzene ring, the phenoxy linkage, or by introducing new reactive sites.

The 2,3-dimethylbenzene portion of the molecule can be functionalized through various aromatic substitution reactions. The two methyl groups are ortho- and para-directing activators for electrophilic aromatic substitution, which would likely direct incoming electrophiles to the 4-, 5-, and 6-positions of the dimethylbenzene ring.

Potential modifications include:

Nitration: Introducing a nitro group onto the dimethylbenzene ring can be achieved using a nitrating mixture (e.g., HNO₃/H₂SO₄). This would create additional electrophilic sites on the molecule.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would add halogen atoms to the ring, which can then serve as handles for further cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce acyl or alkyl groups, respectively, further functionalizing the carbon skeleton.

These reactions would need to be carefully controlled to manage regioselectivity and to avoid unwanted side reactions, given the presence of the deactivating dinitrophenoxy group.

The ether linkage itself is generally stable. However, modern synthetic methods offer possibilities for functionalization, particularly at the positions alpha (adjacent) to the oxygen atom. Electrophotocatalytic C-H functionalization has been shown to be effective for ethers, allowing for coupling with various partners like isoquinolines, alkenes, and alkynes with high regioselectivity. nih.gov This strategy could potentially be applied to modify the structure near the ether bond.

Another approach involves the cleavage and reformation of the ether bond. Nucleophilic aromatic substitution (SNAr) is a key reaction for dinitrophenyl ethers. The electron-withdrawing nitro groups make the ipso-carbon (C1 of the dinitrophenyl ring) highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the 2,3-dimethylphenoxide group and the formation of new ethers or other derivatives. For instance, reacting this compound with a different alcohol or phenol (B47542) under basic conditions could lead to a new dinitrophenyl ether derivative.

New reactive sites can be introduced on either aromatic ring to create bifunctional molecules for further derivatization.

Introducing Electrophilic Sites:

As mentioned, nitration or Friedel-Crafts acylation of the dimethylbenzene ring would add strong electrophilic centers. chegg.comlibretexts.org

The dinitrophenyl ring is already highly electron-deficient and a potent electrophile in SNAr reactions. youtube.comyoutube.com

Introducing Nucleophilic Sites:

Reduction of Nitro Groups: A common strategy for introducing nucleophilic sites on dinitrophenyl compounds is the selective reduction of one or both nitro groups to amino groups. This transformation dramatically changes the electronic properties of the ring, turning it from strongly electron-withdrawing to electron-donating. These newly formed amino groups are nucleophilic and can participate in a wide range of reactions, such as amide bond formation or diazotization.

Metalation: Directed ortho-metalation of the dimethylbenzene ring, followed by quenching with an electrophile, could introduce a variety of functional groups. However, the directing-group ability of the ether oxygen would compete with the methyl groups.

Synthesis of Hydrazone Derivatives from Dinitrophenoxy Compounds

The synthesis of hydrazones involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound (an aldehyde or a ketone). The title compound, this compound, is an ether and cannot directly form a hydrazone. However, the structurally related and widely used reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), readily undergoes this reaction. wikipedia.orgrroij.com This section details the synthesis of hydrazones from this important precursor.

The reaction between 2,4-dinitrophenylhydrazine (DNPH) and an aldehyde or ketone is a classic condensation reaction that results in the formation of a 2,4-dinitrophenylhydrazone. wikipedia.org This reaction is an addition-elimination process where the nucleophilic -NH₂ group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. wikipedia.org

The reaction is typically carried out in an acidic medium, often using a solution of DNPH in methanol (B129727) and sulfuric acid, known as Brady's reagent. wikipedia.orgrroij.com The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The resulting 2,4-dinitrophenylhydrazones are often brightly colored, crystalline solids with sharp melting points, which historically made them useful for the identification and characterization of unknown aldehydes and ketones. ijsrst.com Aromatic carbonyls tend to produce red precipitates, while aliphatic ones typically yield yellow or orange precipitates. wikipedia.orgrroij.com

| Carbonyl Compound | DNPH Derivative | Precipitate Color |

| Acetaldehyde | 2-(ethylidene)-1-(2,4-dinitrophenyl)hydrazine | Reddish-orange ajpamc.com |

| Benzaldehyde | 2-(benzylidene)-1-(2,4-dinitrophenyl)hydrazine | Orange/Red |

| Acetone (B3395972) | 2-(propan-2-ylidene)-1-(2,4-dinitrophenyl)hydrazine | Yellow/Orange ajpamc.com |

| 3-Heptanone | 2-(heptan-3-ylidene)-1-(2,4-dinitrophenyl)hydrazine | Orange-red wikipedia.org |

This table provides illustrative examples of hydrazone formation from DNPH.

The C=N double bond formed in the hydrazone derivative is subject to stereoisomerism, leading to the formation of E and Z (or syn and anti) isomers. nih.govresearchgate.net For unsymmetrical ketones and most aldehydes, two distinct geometric isomers can exist. nih.gov

Studies have shown that purified aldehyde-2,4-dinitrophenylhydrazones often exist as a single E-isomer. nih.govresearchgate.net However, the presence of acid or exposure to UV irradiation can promote isomerization, leading to an equilibrium mixture of both E and Z isomers. nih.govresearchgate.net The ratio of these isomers at equilibrium depends on the specific carbonyl compound. For example, in a phosphoric acid solution, acetaldehyde-2,4-dinitrophenylhydrazone reaches an equilibrium with a Z/E ratio of 0.32, while the ratio for propanal-2,4-dinitrophenylhydrazone is 0.14. nih.gov

The presence of these stereoisomers is an important consideration in analytical applications, such as HPLC, as they may have different chromatographic retention times and spectral properties. nih.govnih.gov This can complicate quantification if not properly addressed. nih.gov Methods have been developed to either separate the isomers or to convert the C=N double bond into a single bond to eliminate the issue of isomerism for analytical purposes. nih.gov

Development of Chiral Derivatives

The conversion of enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) is a cornerstone of enantiomeric analysis. wikipedia.org Diastereomers possess distinct physical properties, unlike enantiomers, allowing for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.netlibretexts.org The 2,4-dinitrophenyl framework is a key component in some of the most successful CDAs developed.

The 2,4-dinitrophenyl group is a powerful chromophore, making it an excellent tag for UV-Vis detection in HPLC. This property was famously exploited by Frederick Sanger, who used 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now known as Sanger's reagent, to identify the N-terminal amino acids of proteins. wikipedia.org This foundational work paved the way for the development of chiral CDAs based on the DNP core.

The most prominent example is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govsemanticscholar.org In this molecule, the fluorine atom on the activated dinitrobenzene ring is readily displaced by a nucleophilic group, such as the primary amine of a chiral amino acid or drug molecule. nih.gov The reaction of a racemic analyte with the enantiomerically pure Marfey's reagent yields a pair of diastereomers. These diastereomers can then be resolved on a standard achiral HPLC column. sci-hub.box

The success of Marfey's reagent has led to the development of numerous analogues designed to optimize resolution for specific classes of analytes. By replacing the L-alanine amide with other chiral auxiliaries (e.g., L-valine amide to form L-FDVA), researchers can tailor the steric and electronic properties of the CDA to enhance the separation of the resulting diastereomers. researchgate.netfishersci.comscientificlabs.co.uk

Based on these principles, a chiral derivative of this compound could theoretically be synthesized. For instance, if a chiral moiety were incorporated into the 2,3-dimethylphenol (B72121) precursor before its etherification with a suitable dinitrobenzene, the resulting compound could be investigated as a novel CDA. However, no such applications for this specific compound are currently reported.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Chiral Auxiliary | Typical Analytes | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | L-Alanine amide | Amino acids, primary and secondary amines, peptides | nih.govsemanticscholar.org |

| 1-Fluoro-2,4-dinitrophenyl-5-L-valine amide | L-FDVA | L-Valine amide | Amino acids, chiral amines | fishersci.comresearchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide | FDLA | L-Leucine amide | Amino acids (improved LC/MS sensitivity) | researchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-D-alanine amide | D-FDAA | D-Alanine amide | Amino acids (for elution order reversal) | nih.gov |

The synthesis of diastereomers for chromatographic resolution is achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In the context of DNP-based CDAs, the carbon atom attached to the leaving group (typically fluorine in reagents like FDNB and Marfey's) is highly electron-deficient due to the strong electron-withdrawing effects of the ortho and para nitro groups. masterorganicchemistry.comlibretexts.org

The general reaction is as follows:

Racemic Analyte (R/S-NH₂) + Chiral Derivatizing Agent (L-CDA) → Diastereomer Mixture (L-CDA-NH-R + L-CDA-NH-S)

This mixture of diastereomers can then be injected into an HPLC system equipped with a standard (achiral) stationary phase, such as C18. Because the diastereomers have different three-dimensional structures, they interact differently with the stationary phase, leading to different retention times and enabling their separation and quantification. researchgate.netnih.gov The high molar absorptivity of the DNP tag ensures sensitive detection, typically in the range of 340-360 nm. wikipedia.org

For a compound like this compound, its primary role in such a scheme would be as the electrophilic substrate. If it were to react with a chiral nucleophile (e.g., a chiral amine), the 2,3-dimethylphenoxy group would act as the leaving group. The rate of this reaction would be influenced by the factors discussed in the following section.

Structure-Reactivity Relationship (SRR) Studies of Analogues

The reactivity of this compound and its analogues in derivatization reactions is governed by the principles of nucleophilic aromatic substitution (SNAr). The rate and mechanism of these reactions are highly dependent on the electronic and steric effects of substituents on both the dinitrophenyl ring and the phenoxy leaving group. researchgate.netresearchgate.net

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgacs.org

Activation by Nitro Groups : The presence of two nitro groups, positioned ortho and para to the site of nucleophilic attack (the carbon atom of the ether linkage), is critical. These groups strongly withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com They also stabilize the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the first, often rate-determining, step. libretexts.org

Leaving Group Ability : In an SNAr reaction, the rate is also influenced by the stability of the leaving group. For 1-substituted-2,4-dinitrobenzenes, the reaction rate generally follows the order F > Cl > Br > I > OAr (phenoxy). wikipedia.orgmasterorganicchemistry.com The high reactivity of the fluoro-substituted compound is due to fluorine's high electronegativity, which maximally activates the ring towards the initial nucleophilic attack, the rate-determining step. In reactions involving this compound, the 2,3-dimethylphenoxide ion would be the leaving group.

Substituent Effects on the Phenoxy Group : The nature of the substituents on the leaving phenoxy group significantly impacts its ability to depart.

Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenoxy ring stabilize the resulting phenoxide anion, making it a better leaving group and thus increasing the reaction rate. researchgate.netresearchgate.net

Electron-donating groups (e.g., -CH₃, -OCH₃) destabilize the resulting phenoxide anion, making it a poorer leaving group and decreasing the reaction rate. The two methyl groups on the phenoxy moiety of this compound are electron-donating. Therefore, this compound is expected to be less reactive in SNAr reactions compared to an analogue with an unsubstituted or electron-withdrawing group on the phenoxy ring.

| Substituent on Phenoxy Ring | Electronic Effect | Effect on Leaving Group Stability | Predicted Effect on Reaction Rate | Reference |

|---|---|---|---|---|

| -NO₂ (e.g., at para position) | Strongly Electron-Withdrawing | Increases stability | Increases | researchgate.net |

| -Cl | Electron-Withdrawing (Inductive) | Increases stability | Increases | researchgate.net |

| -H (Unsubstituted) | Neutral (Reference) | Reference | Reference | researchgate.net |

| -CH₃ (e.g., 2,3-dimethyl) | Electron-Donating | Decreases stability | Decreases | [Principle] |

| -OCH₃ | Electron-Donating (Resonance) | Decreases stability | Decreases | acs.orgacs.org |

The molecular structure of 2,4-dinitrophenyl ethers and their derivatives directly correlates with their chemical properties and performance in analytical applications.

Reactivity and Stability : The stability of the C-O ether bond in this compound is a key chemical property. While activated towards nucleophilic attack, it is relatively stable under neutral or acidic conditions. The electron-withdrawing nitro groups that activate the ring for substitution also make the ether bond susceptible to cleavage under strongly basic (hydrolytic) conditions. acs.org Studies on the related compound 2,4-dinitroanisole (B92663) (DNAN) show that it undergoes hydrolysis to form 2,4-dinitrophenol (B41442), proceeding through a Meisenheimer complex intermediate. acs.orgresearchgate.net

Electronic Structure and Other Activities : The chemical properties can also correlate with other effects. For example, structure-activity relationship studies of DNFB and its derivatives have shown that the electron density at the C1 carbon (the site of substitution) inversely correlates with the compound's ability to induce degranulation in mast cells, a biological activity relevant to its function as a contact allergen. nih.gov This highlights how the fundamental electronic properties dictated by the molecular structure can be linked to a range of chemical and biological functions.

Applications of 1 2,4 Dinitrophenoxy 2,3 Dimethylbenzene and Its Derivatives in Chemical Research

Development as Chemical Probes

Derivatives of 1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene are pivotal in the creation of chemical probes, which are molecules designed to detect and report on the presence of specific chemical species through a measurable signal, often a change in fluorescence. The 2,4-dinitrophenyl ether moiety serves as an excellent recognition and signaling unit for various nucleophilic analytes.

Design and Synthesis of Fluorescent Probes

The rational design of fluorescent probes based on the 2,4-dinitrophenyl ether framework involves coupling this recognition unit to a fluorophore—a molecule that can emit light after absorbing light of a specific wavelength. nih.gov In its native state, the 2,4-dinitrophenyl group typically quenches the fluorescence of the attached fluorophore. rsc.org The general design strategy relies on the analyte-induced cleavage of the ether bond, which liberates the fluorophore from the quenching effect of the dinitrophenyl group, resulting in a "turn-on" fluorescent signal. mdpi.comnih.gov

The synthesis of these probes is achieved through standard organic chemistry methodologies. rsc.org A common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a fluorophore containing a hydroxyl group (e.g., coumarin, fluorescein, or rhodamine derivatives) and an activated 2,4-dinitrohalobenzene, such as 1-fluoro-2,4-dinitrobenzene (B121222). scirp.org This creates the crucial dinitrophenyl ether linkage that renders the probe responsive to specific analytes. The modular nature of this synthesis allows for the fine-tuning of the probe's properties, such as wavelength of operation, sensitivity, and selectivity, by choosing different fluorophore cores. nih.govnih.gov

Mechanistic Studies of Probe-Analyte Interactions

The functionality of fluorescent probes derived from this compound is primarily governed by two key mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Photoinduced Electron Transfer (PET).

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of the 2,4-dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This makes the carbon atom attached to the ether oxygen susceptible to attack by nucleophiles. Analytes such as thiophenols or hydrogen sulfide, which are potent nucleophiles, can attack this carbon, leading to the cleavage of the C-O ether bond. researchgate.netgoogle.com This reaction releases the free fluorophore, which is highly fluorescent, and a corresponding dinitrophenyl-analyte adduct. The high pKₐ of biothiols compared to thiophenol means that under physiological pH, thiophenol exists predominantly in its more nucleophilic anionic form (PhS⁻), enhancing its reactivity and providing a basis for selectivity. mdpi.com

Photoinduced Electron Transfer (PET): In many probe designs, the 2,4-dinitrophenyl moiety acts as an efficient electron acceptor. nih.gov When the fluorophore (the donor) is excited by light, an electron can be transferred from its excited state to the dinitrophenyl group. rsc.org This PET process provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively quenching its fluorescence. nih.gov Upon reaction with an analyte and subsequent cleavage of the dinitrophenyl group, the PET pathway is eliminated. rsc.org Consequently, the excited fluorophore can only return to the ground state via the emission of a photon, leading to a significant enhancement in fluorescence intensity. rsc.orgnih.gov

Theoretical studies using density functional theory (DFT) have been employed to explore the frontier molecular orbitals and confirm that the fluorescence quenching in the intact probe is caused by the PET mechanism. rsc.org

Applications in Analytical Chemistry for Detection and Quantification

The high sensitivity and selectivity of fluorescent probes based on the 2,4-dinitrophenyl ether scaffold have led to their widespread application in the detection and quantification of various biologically and environmentally important analytes. researchgate.net These probes are particularly effective for detecting thiols, such as thiophenol and glutathione. mdpi.commdpi.com

The performance of these probes is characterized by several key parameters, including a significant fluorescence enhancement (often several hundred-fold), low limits of detection (LOD) typically in the nanomolar (nM) range, and rapid response times. researchgate.net For instance, a probe utilizing a coumarin pyridine derivative as the fluorophore demonstrated a 256-fold change in fluorescence ratio and a low detection limit of 24 nM for 4-methylthiophenol. researchgate.net Another probe for thiophenols exhibited a 700-fold fluorescence intensity enhancement with a detection limit as low as 4.5 nM. researchgate.net

These analytical tools have been successfully applied to quantify analytes in complex matrices, including industrial wastewater, food samples, and living cells, demonstrating their practical utility. researchgate.netgoogle.comacs.org The ability to perform fluorescence imaging in biological systems allows for the visualization of analyte distribution and dynamics in real-time. acs.orgresearchgate.net

| Fluorophore Core | Analyte | Detection Limit (LOD) | Fluorescence Enhancement | Reference |

|---|---|---|---|---|

| Coumarin Pyridine | 4-methylthiophenol | 24 nM | 256-fold (ratiometric) | researchgate.net |

| Benzoquinolizine Coumarin | Thiophenols | 4.5 nM | ~700-fold | researchgate.net |

| Coumarin-3-amino | Thiophenol | Not specified | >280-fold | mdpi.com |

| 3-hydroxyphthalimide derivative | Thiophenol | 3.5 nM | Turn-on | mdpi.com |

| DAPH-DNP (NIR) | Thiophenol | 38 nM | 27-fold | acs.org |

| FITA-FD3 | Glutathione (GSH) | 0.95 µM | 86-fold | nih.gov |

Use as Synthetic Building Blocks and Reagents

Beyond their role in chemosensors, this compound and related dinitrophenyl ethers serve as valuable building blocks and reagents in organic synthesis. Their utility stems from the predictable reactivity of the dinitrophenyl group.

Precursors for the Synthesis of Complex Organic Molecules

The 2,4-dinitrophenoxy group can be conceptualized as a protecting group for the hydroxyl functionality of phenols. In a multi-step synthesis, the 2,3-dimethylphenol (B72121) moiety can be masked as its 2,4-dinitrophenyl ether derivative. This ether is stable to a variety of reaction conditions but can be selectively cleaved under specific nucleophilic conditions to unmask the hydroxyl group at a desired point in the synthetic sequence.

Furthermore, the reaction of activated dinitrophenyl compounds with nucleophiles is a robust method for forming new molecular architectures. For example, 2,4-dinitrophenylhydrazine (B122626) reacts with chalcone epoxides to synthesize complex heterocyclic compounds like 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, demonstrating the role of the dinitrophenyl moiety in building intricate molecular scaffolds. scispace.com Similarly, reacting 1-fluoro-2,4-dinitrobenzene with polyvinyl alcohol leads to the formation of a new electrophilic polymer, PVA-DNP, which can undergo further transformations. scirp.org

Reagents in Specific Organic Transformations

The primary transformation involving 2,4-dinitrophenyl ethers is the nucleophilic aromatic substitution (SNAr) reaction. scirp.org The 2,4-dinitrophenoxy group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its application in fluorescent probes but is also a fundamental tool in synthetic organic chemistry for forging new bonds.

A closely related and historically significant application involves the use of 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. geeksforgeeks.orgbyjus.com This compound is a classic analytical reagent used for the qualitative and quantitative identification of aldehydes and ketones. geeksforgeeks.orgtdl.orgallen.in DNPH reacts with the carbonyl group of these compounds in a condensation reaction to form highly colored, crystalline precipitates known as 2,4-dinitrophenylhydrazones. allen.inbris.ac.uk The sharp and characteristic melting points of these derivatives allow for the unambiguous identification of the original carbonyl compound. byjus.com While this compound is an ether and not a hydrazine (B178648), the underlying principle of high reactivity conferred by the dinitrophenyl group towards nucleophiles (in this case, the carbonyl carbon) is the same. nih.govmdpi.com

Advanced Materials Research

Exploration in Optoelectronic Applications (e.g., fluorescent materials)

There is no available scientific literature that discusses the synthesis, investigation, or application of this compound for optoelectronic purposes, including its potential use as a fluorescent material. Research into related dinitrophenyl ethers has explored properties like fluorescence quenching, but these findings are not specific to the requested compound.

Integration into Functional Supramolecular Assemblies

No published studies were found describing the use of this compound as a building block or component in the design or synthesis of functional supramolecular assemblies. Research in supramolecular chemistry has utilized other dinitro-substituted molecules to create complex architectures, but specific data for this compound is absent.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes

The classical synthesis of diaryl ethers, often achieved through methods like the Ullmann condensation, can be limited by harsh reaction conditions and the use of stoichiometric amounts of copper. beilstein-journals.org Future research will likely focus on developing more efficient and sustainable synthetic pathways. Unconventional routes, such as photocatalyzed cross-coupling reactions or flow chemistry-based syntheses, could offer significant advantages. These methods may provide milder reaction conditions, higher yields, and improved functional group tolerance. For instance, the use of novel catalyst systems, potentially moving beyond expensive metals like palladium to more abundant and less toxic alternatives, is a key area of interest. beilstein-journals.orgjsynthchem.com

| Synthetic Route | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions (ambient temperature), use of light as a reagent, potential for novel reactivity. | Development of suitable photosensitizers, understanding reaction mechanisms, and optimizing quantum yields. |

| Flow Chemistry | Precise control over reaction parameters, improved safety for energetic intermediates, potential for automated synthesis and scale-up. | Reactor design, optimization of flow rates and residence times, integration with real-time analysis. |

| Mechanochemistry | Solvent-free or low-solvent reactions, access to different reaction pathways, energy efficiency. | Screening of milling conditions, understanding solid-state reaction mechanisms. |

| Bio-catalysis | High selectivity, environmentally benign conditions, use of renewable enzymes. | Enzyme discovery and engineering for diaryl ether synthesis, optimization of reaction media. |

High-Throughput Screening for Novel Reactivity Profiles

High-throughput screening (HTS) has become a cornerstone in modern chemical research, enabling the rapid evaluation of numerous reaction conditions or compound interactions. domainex.co.uk Applying HTS to 1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene could accelerate the discovery of new catalytic applications or biological activities. By systematically varying catalysts, solvents, and reaction partners in a miniaturized, parallel format, researchers can efficiently map out its reactivity profile. domainex.co.ukyoutube.com For example, screening its interaction with a wide array of biological targets, such as enzymes or receptors, could uncover previously unknown bioactivities. nih.gov This approach is particularly valuable for identifying "promiscuous" chemicals that may have multiple applications. nih.gov

An example of a high-throughput screening plate design for exploring the reactivity of this compound in a hypothetical catalytic reaction is presented below.

| Well | Catalyst | Ligand | Base | Solvent |

| A1 | Pd(OAc)2 | XPhos | K3PO4 | Toluene |

| A2 | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane |

| B1 | CuI | Phenanthroline | K2CO3 | DMF |

| B2 | CuI | N,N-Dimethylglycine | Et3N | Acetonitrile |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, advanced computational modeling can be employed to:

Predict Spectroscopic Properties: Accurately calculate NMR, IR, and UV-Vis spectra to aid in characterization.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways for both known and novel reactions to understand how the compound is formed and how it reacts. youtube.com

Determine Physicochemical Properties: Predict properties such as solubility, stability, and electronic structure, which are crucial for designing applications.

The use of quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into the electronic nature of the molecule, particularly the influence of the two nitro groups and the dimethylbenzene moiety on the ether linkage.

| Computational Method | Application for this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction energetics. | Understanding of bond stability, prediction of reactive sites, and elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions over time. | Prediction of bulk properties like melting point and solubility; understanding interactions with solvents or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chemical or biological activity. | Prediction of potential bioactivity or toxicity based on molecular descriptors. nih.gov |

Integration with Machine Learning for Molecular Design

Machine learning (ML) is revolutionizing molecular design by enabling the rapid in silico generation and evaluation of novel chemical structures. epfl.chschrodinger.com By training ML models on existing chemical databases, it is possible to design new derivatives of this compound with optimized properties. github.ioresearchgate.net Generative models can propose novel structures that are synthetically accessible and possess desired characteristics, such as enhanced catalytic activity or specific binding affinities for a biological target. researchgate.net This approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. epfl.chschrodinger.com

The workflow for ML-driven molecular design typically involves:

Data Curation: Assembling a dataset of related molecules with known properties.

Model Training: Using algorithms like neural networks or random forests to learn the relationship between molecular structure and properties. nih.gov